molecular formula C18H12Cl2N4 B6462997 4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole CAS No. 2549033-82-9

4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole

Cat. No.: B6462997
CAS No.: 2549033-82-9
M. Wt: 355.2 g/mol
InChI Key: BCAXGKWZSICDQL-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (Cu(I)) to form the triazole ring. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, followed by reaction with sodium azide (NaN3).

    Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, such as the Sonogashira coupling reaction between an aryl halide and a terminal alkyne.

    Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a Cu(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrrole rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity or modulation of signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Rufinamide: A triazole derivative used as an anticonvulsant in the treatment of epilepsy.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1-phenyl-5-pyrrol-1-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4/c19-13-8-9-15(16(20)12-13)17-18(23-10-4-5-11-23)24(22-21-17)14-6-2-1-3-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAXGKWZSICDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=C(C=C(C=C3)Cl)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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